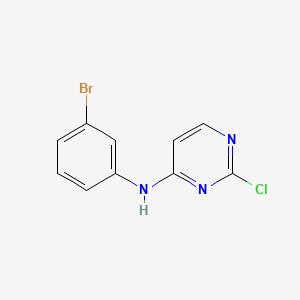

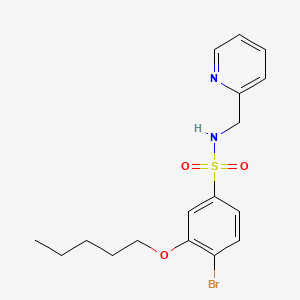

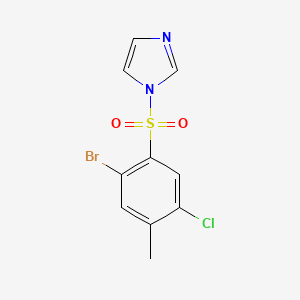

N-(3-bromophenyl)-2-chloropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

N-(3-bromophenyl)-2-chloropyrimidin-4-amine and its derivatives are pivotal in the synthesis of various chemical compounds. For example, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate, demonstrates its utility in pharmaceutical and chemical fields. This compound is used to design and synthesize several active compounds, showing its significance as a versatile intermediate in chemical synthesis Hou et al., 2016.

Antimicrobial Activity

Derivatives of this compound have been synthesized and shown significant antimicrobial activity. A study highlighted the synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which exhibited antimicrobial activity against tested pathogenic bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents Ranganatha et al., 2018.

Catalysis and Chemical Reactions

The compound and its related derivatives have been used in catalytic processes and chemical reactions. For instance, the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where 5-bromo-2-chloropyridine undergoes amination to yield high-purity products, demonstrates the compound's role in enhancing chemoselectivity and yield in chemical synthesis Ji et al., 2003.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-chloropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJNGASJYDQDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

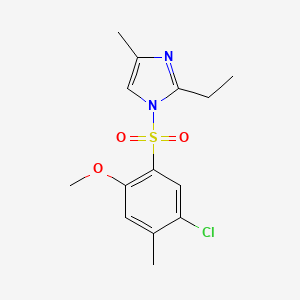

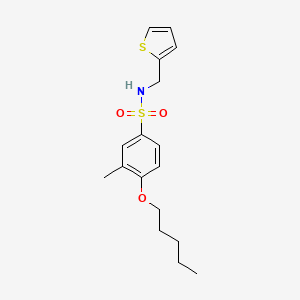

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B602965.png)

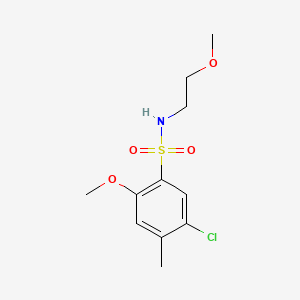

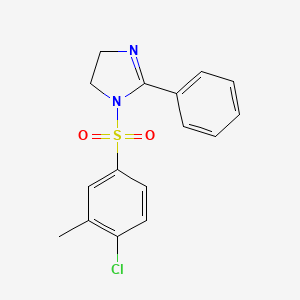

![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)

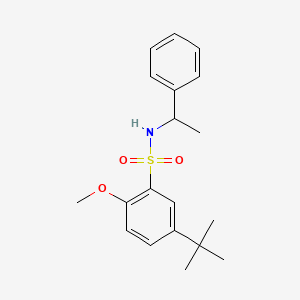

![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)

![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)